Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a trimethylsilyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor imidazole compound followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research applications. The presence of the trimethylsilyl group also enhances its solubility and facilitates its use in organic synthesis.
Biological Activity
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Chemical Formula: C11H16BrN2O3Si
- Molecular Weight: 335.27 g/mol
- CAS Number: 2387597-15-9
Synthesis
The synthesis of this compound typically involves the bromination of imidazole derivatives followed by the introduction of a trimethylsilyl ether group. This process can be optimized for yield and purity through various organic synthesis techniques such as nucleophilic substitution or coupling reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to this compound. For example, compounds with imidazole rings have shown significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
CFI-400945 | HCT116 (colon cancer) | 0.64 |
Compound A | KMS-12 BM (multiple myeloma) | 0.64 |
Compound B | SNU16 (gastric cancer) | 0.77 |
These findings suggest that this compound may possess similar properties that warrant further investigation.
The proposed mechanism of action for imidazole derivatives often involves the inhibition of key enzymes or pathways associated with tumor growth and survival. For instance, some compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation.
Study 1: In Vitro Analysis
In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 1 µM.
Study 2: In Vivo Models
In vivo studies utilizing mouse models demonstrated that administration of this compound resulted in reduced tumor size in xenograft models. The compound was well-tolerated, showing minimal side effects at therapeutic doses.
Properties
Molecular Formula |
C11H19BrN2O3Si |
---|---|
Molecular Weight |
335.27 g/mol |
IUPAC Name |
methyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
ZYIJTUMZTHJXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CN1COCC[Si](C)(C)C)Br |
Origin of Product |
United States |
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